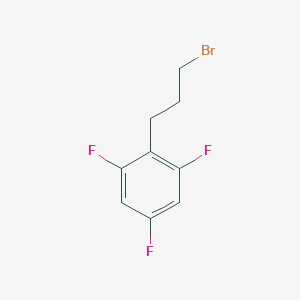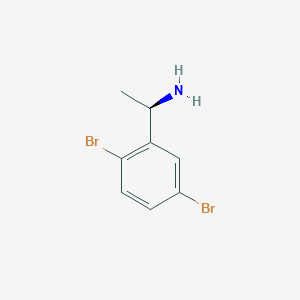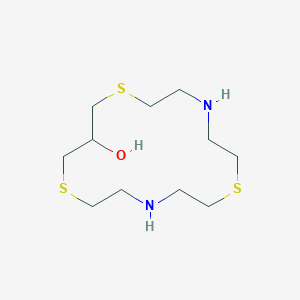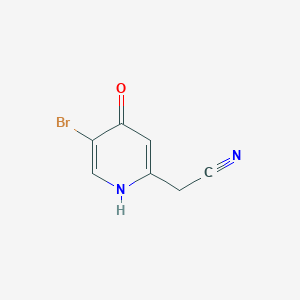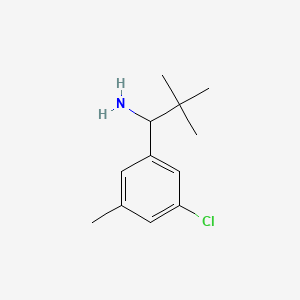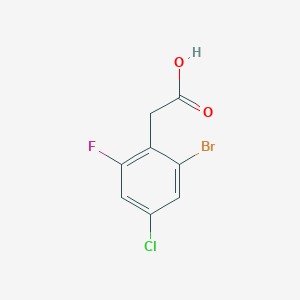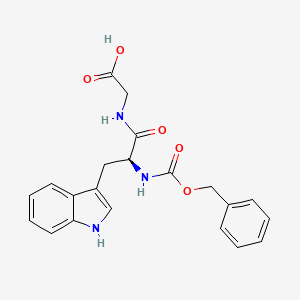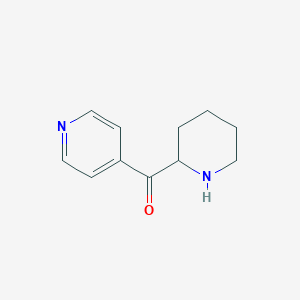
Piperidin-2-yl(pyridin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidin-2-yl(pyridin-4-yl)methanone is a heterocyclic compound that features a piperidine ring and a pyridine ring connected through a methanone group. This compound is of significant interest in organic chemistry and pharmaceutical research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidin-2-yl(pyridin-4-yl)methanone typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions. One common method involves the use of Grignard reagents, where a piperidine derivative is reacted with a pyridine derivative in the presence of a suitable catalyst . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidin-2-yl(pyridin-4-yl)methanone can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Tetrahydrofuran (THF), methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce reduced derivatives of the original compound .
Applications De Recherche Scientifique
Piperidin-2-yl(pyridin-4-yl)methanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Piperidin-2-yl(pyridin-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases by binding to their active sites, thereby blocking their function . This inhibition can lead to the modulation of various cellular pathways, which is of particular interest in the development of targeted therapies for diseases like cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other heterocyclic molecules with piperidine and pyridine rings, such as:
Pyridin-4-yl(pyrimidin-4-yl)methanone: This compound has a similar structure but features a pyrimidine ring instead of a piperidine ring.
Piperidin-4-yl(pyridin-2-yl)methanone: This compound has the piperidine and pyridine rings in different positions, leading to different chemical properties.
Uniqueness
Piperidin-2-yl(pyridin-4-yl)methanone is unique due to its specific arrangement of the piperidine and pyridine rings, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry and drug discovery .
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
piperidin-2-yl(pyridin-4-yl)methanone |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h4-5,7-8,10,13H,1-3,6H2 |
Clé InChI |
PUAWZVABXRRQNZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)C(=O)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)


